Cas no 41981-60-6 (4-Propylthiazole)

4-Propylthiazole structure
4-Propylthiazole structure
Product Name:4-Propylthiazole
CAS No:41981-60-6
MF:C6H9NS
MW:127.207360029221
CID:2668630
PubChem ID:39070
Update Time:2025-04-21

4-Propylthiazole Chemical and Physical Properties

Names and Identifiers

    • 4-propyl-1,3-thiazole
    • 4-Propylthiazole
    • SCHEMBL3923063
    • DTXSID20194793
    • 4-Propyl-1,3-thiazole #
    • 41981-60-6
    • AKOS015944291
    • UNII-R8W9BI068B
    • Thiazole, 4-propyl-
    • Q27287982
    • DTXCID60117284
    • R8W9BI068B
    • Inchi: 1S/C6H9NS/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3
    • InChI Key: XWSNBKDRTFVUMY-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)CCC

Computed Properties

  • Exact Mass: 127.04557046Da
  • Monoisotopic Mass: 127.04557046Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 65.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.1Ų
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